

Technical Support Center: Stability of Cycostat® (Robenidine Hydrochloride)

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Compound of Interest

Compound Name: Cycostat

Cat. No.: B7790849

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Cycostat®** (active ingredient: robenidine hydrochloride) under various feed processing conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: How stable is **Cycostat®** (robenidine hydrochloride) as a raw material under standard storage conditions?

A1: Robenidine hydrochloride, the active ingredient in **Cycostat®**, is highly stable under standard storage conditions. Studies on the additive have shown no significant loss of robenidine hydrochloride after 36 months when stored at 25°C and 60% relative humidity (RH).

[\[1\]](#)

Q2: What is the stability of **Cycostat®** in a vitamin and mineral premixture?

A2: **Cycostat®** maintains high stability when incorporated into vitamin and mineral premixtures. In a study, the recovery of robenidine hydrochloride was greater than 96% after 12 months of storage at 25°C and 60% RH.[\[1\]](#) Even under accelerated conditions of 40°C and 75% RH for 3 months, the recovery remained above 90%.[\[1\]](#)

Q3: Does the pelleting process affect the stability of **Cycostat®**?

A3: The pelleting process has been shown to have a minimal impact on the stability of **Cycostat®** at standard temperatures. A study demonstrated that pelleting turkey feed at 80°C did not influence the robenidine hydrochloride content.[1]

Q4: How does storage of the final pelleted feed affect **Cycostat®** stability?

A4: The stability of robenidine hydrochloride in stored pelleted feed is generally good, though some degradation can occur over time. In one study, the recovery of robenidine hydrochloride in pelleted feed stored at 25°C for 3 months was between 75% and 88%. [1]

Q5: Is there data on the stability of **Cycostat®** at pelleting temperatures higher than 80°C?

A5: The publicly available scientific literature, including regulatory assessments, primarily reports on stability at pelleting temperatures up to 80°C, where **Cycostat®** is shown to be stable.[1] While specific data for higher temperatures is limited in these sources, it is generally understood that extreme heat can be a risk factor for the degradation of many active pharmaceutical ingredients. It is advisable to conduct internal validation studies if processing temperatures are expected to significantly exceed 80°C.

Q6: How does moisture content in the feed mash affect the stability of **Cycostat®** during processing?

A6: While specific studies detailing the effect of varying moisture levels on **Cycostat®** stability are not readily available in the public domain, it is a critical parameter in feed manufacturing that can influence the stability of many feed additives. High moisture, in combination with high temperature, can create conditions conducive to chemical degradation. It is recommended to maintain optimal moisture levels as per standard feed manufacturing guidelines to ensure the stability of all feed components, including **Cycostat®**.

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
Low recovery of robenidine hydrochloride in post-pelleting analysis.	<p>1. Excessive Processing Temperature: Pelleting temperatures may have exceeded the known stability range (e.g., significantly above 80°C).</p> <p>2. Prolonged Conditioning Time: Extended exposure to heat and steam during conditioning could contribute to degradation.</p> <p>3. High Moisture Content: Elevated moisture levels in the mash, combined with high temperatures, may accelerate degradation.</p> <p>4. Analytical Error: Issues with the sample preparation or analytical method (e.g., HPLC).</p>	<p>1. Monitor and Control Temperature: Ensure that the pelleting temperature is maintained at or below 80°C. If higher temperatures are necessary, conduct a validation study to determine the impact on Cycostat® stability.</p> <p>2. Optimize Conditioning: Review and optimize the conditioning time to avoid unnecessary heat exposure.</p> <p>3. Control Moisture: Regularly measure and control the moisture content of the feed mash before pelleting.</p> <p>4. Verify Analytical Method: Review the analytical protocol, ensure proper sample extraction, and calibrate the HPLC system as per the detailed experimental protocol below.</p>
Inconsistent levels of robenidine hydrochloride in finished feed.	<p>1. Poor Mixing Homogeneity: Inadequate mixing of the Cycostat® premixture into the feed mash.</p> <p>2. Carry-over in Feed Mill: Residual medicated feed remaining in the manufacturing equipment between batches.</p>	<p>1. Validate Mixing Procedure: Conduct homogeneity testing on the mash to ensure even distribution of Cycostat®.</p> <p>2. Implement Flushing Procedures: Establish and follow a thorough flushing protocol for all mixing and pelleting equipment between different feed batches.</p>

Data on Stability of Robenidine Hydrochloride

The following tables summarize the stability data for robenidine hydrochloride under various conditions as reported in scientific literature.

Table 1: Stability of Robenidine Hydrochloride Additive

Storage Condition	Duration	Recovery Rate
25°C / 60% RH	36 months	No significant loss
40°C / 75% RH	3 months	> 97%
40°C / 75% RH	6 months	93%

Data sourced from EFSA Journal.[\[1\]](#)

Table 2: Stability of Robenidine Hydrochloride in Premixtures and Feed

Product Type	Condition	Duration	Recovery Rate
Vitamin/Mineral Premixture	25°C / 60% RH	12 months	> 96%
Vitamin/Mineral Premixture	40°C / 75% RH	3 months	> 90%
Pelleted Turkey Feed	Post-pelleting at 80°C	Immediate	No influence on content
Pelleted Turkey Feed	Stored at 25°C	3 months	75% - 88%

Data sourced from EFSA Journal.[\[1\]](#)

Experimental Protocols

Protocol 1: Determination of Robenidine Hydrochloride in Animal Feed by HPLC

This protocol provides a general methodology for the quantitative analysis of robenidine hydrochloride in animal feed, based on common practices in the field.

1. Principle: Robenidine hydrochloride is extracted from the feed matrix using a suitable solvent. The extract is then purified and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Reagents and Materials:

- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Robenidine hydrochloride reference standard
- Deionized water
- Solid Phase Extraction (SPE) cartridges (e.g., Silica)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance
- HPLC system with a UV detector and a C18 reverse-phase column

3. Sample Preparation and Extraction:

- Weigh a representative sample of the ground feed (typically 5-10 g) into a centrifuge tube.
- Add a known volume of extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate).
- Vortex or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
- Centrifuge the sample to separate the solid material.

- Collect the supernatant (the extract).

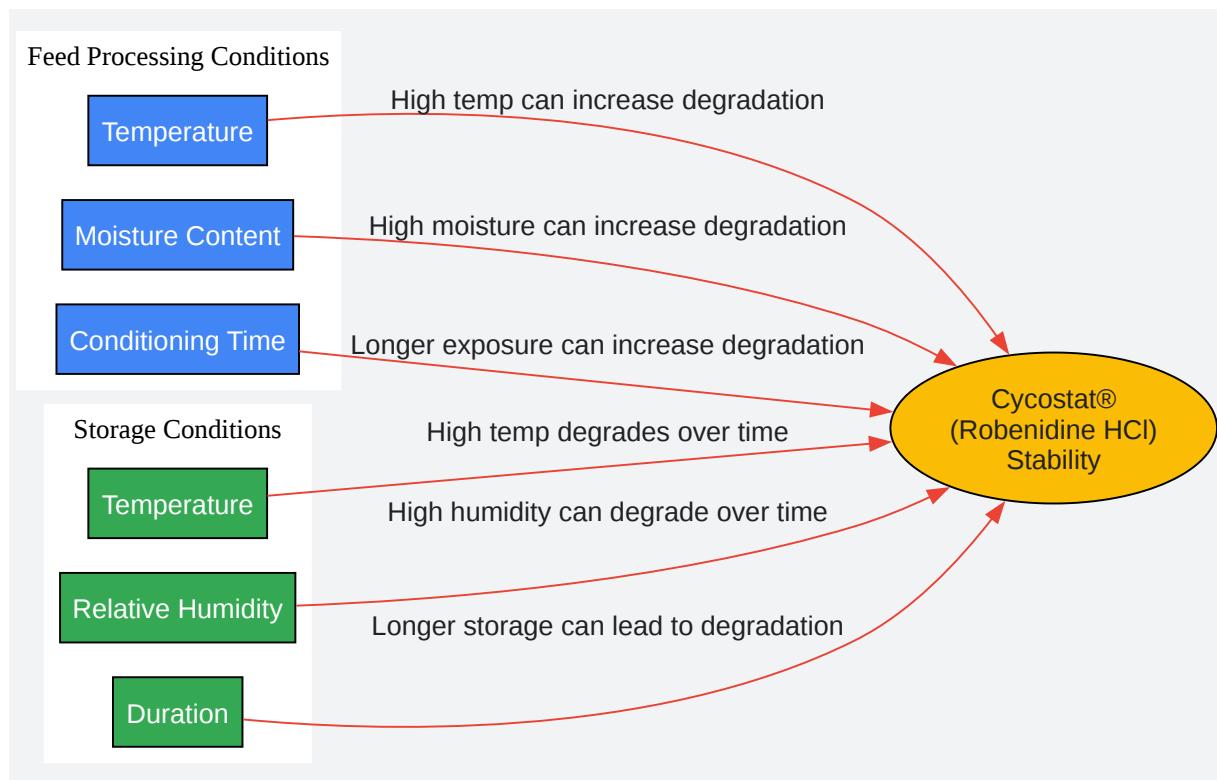
4. Extract Purification (Clean-up):

- Condition a silica SPE cartridge according to the manufacturer's instructions.
- Load the extract onto the SPE cartridge.
- Wash the cartridge with a non-polar solvent to remove interfering substances.
- Elute the robenidine hydrochloride from the cartridge with a more polar solvent (e.g., methanol).
- Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the HPLC mobile phase.

5. HPLC Analysis:

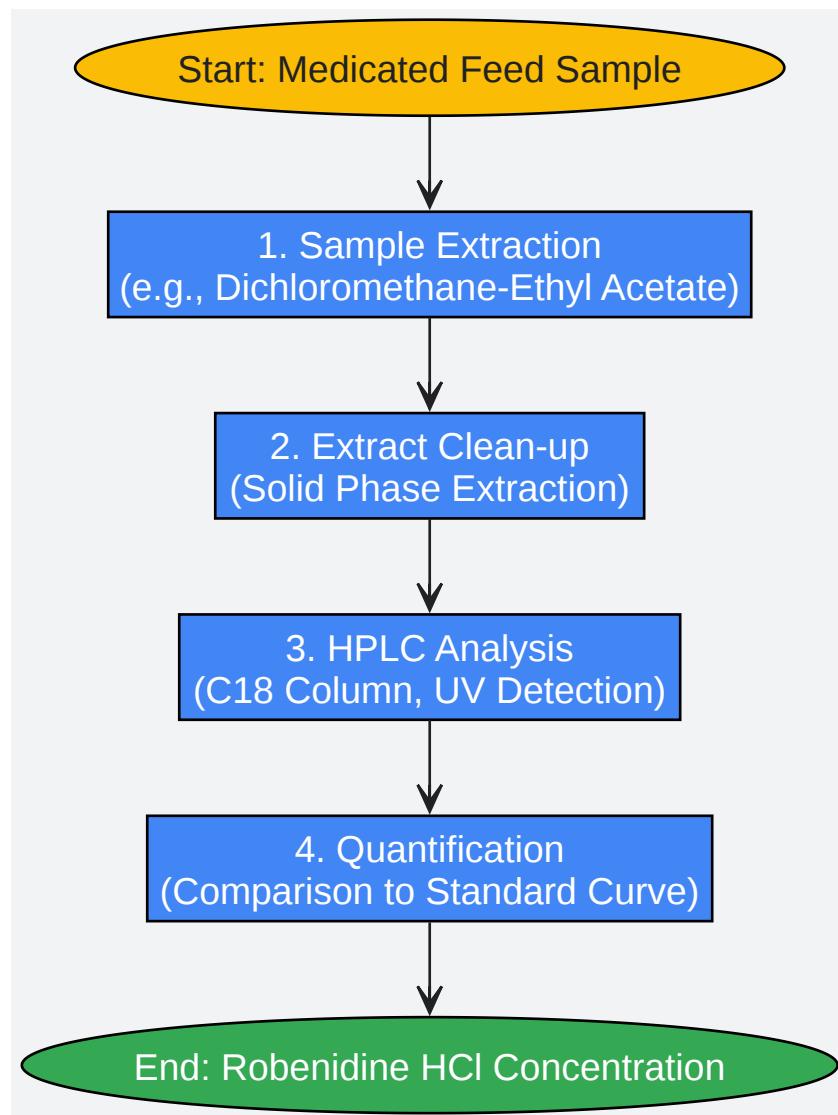
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A suitable mixture of methanol, water, and an acidifier (e.g., acetic acid).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV at 314 nm.
- Quantification: Prepare a calibration curve using the robenidine hydrochloride reference standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations



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Caption: Factors influencing the stability of **Cycostat®**.



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Caption: Workflow for analyzing **Cycostat®** in feed.

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References

- 1. Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - PMC [pmc.ncbi.nlm.nih.gov]
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